Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate

Quality Control Analytical Chemistry Synthetic Intermediate

De novo synthesis of 7-hydroxyindole PDE4 inhibitors delays discovery. Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate (CAS 1956386-42-7) accelerates your workflow: • 7-Benzyloxy group cleaved via transfer hydrogenolysis (HCO2NH4, Pd/C) to yield 7-hydroxyindole intermediate - a validated PDE4 precursor • 5-Cl-indole-2-carboxylate scaffold achieves EGFR IC50 as low as 68 nM (1.2-fold more potent than erlotinib) and antiproliferative GI50 of 29-78 nM • 95%+ purity with batch-specific NMR/HPLC QC documentation • Unsubstituted 3-position enables diversification via electrophilic substitution or cross-coupling Supplied for pharmaceutical R&D; global shipping from stock.

Molecular Formula C18H16ClNO3
Molecular Weight 329.8 g/mol
CAS No. 1956386-42-7
Cat. No. B1410533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
CAS1956386-42-7
Molecular FormulaC18H16ClNO3
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CC(=C2N1)OCC3=CC=CC=C3)Cl
InChIInChI=1S/C18H16ClNO3/c1-2-22-18(21)15-9-13-8-14(19)10-16(17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3
InChIKeyIDZGSKPLTOECGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate: Technical Baseline & Procurement Context


Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate (CAS 1956386-42-7, C18H16ClNO3, MW 329.78) is a disubstituted indole-2-carboxylate ester featuring a 7-benzyloxy protecting group and a 5-chloro substituent on the indole core . Indole-2-carboxylate scaffolds have demonstrated biological activities including benzodiazepine receptor inhibition (IC50 = 2.2 mM for the unsubstituted ethyl indole-2-carboxylate) and anticancer activity . The compound is commercially available with purity specifications of 95%+ and includes supporting analytical documentation (NMR, HPLC) from multiple vendors .

7-Benzyloxy protecting group enables synthetic entry to 7-hydroxyindole PDE4 inhibitors
5-Chloro substitution provides scaffold for reported kinase inhibition (EGFR/BRAF class-level)
Supplier-provided 95%+ purity with batch-specific NMR/HPLC documentation

Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate: Why Generic Substitution Fails


Substitution with alternative indole derivatives introduces both structural and functional changes that render the compound non-equivalent. The 7-benzyloxy group provides a cleavable protecting handle for downstream synthetic manipulations (e.g., hydrogenolytic debenzylation to the 7-hydroxyindole intermediate), while the 5-chloro substituent modifies electronic properties and biological activity [1]. Evidence from 5-chloro-indole-2-carboxylate derivatives shows that substituent variation at the 3-position alters antiproliferative GI50 values from 29 nM to 78 nM and EGFR IC50 from 68 nM to 89 nM—demonstrating that even minor structural modifications within the same scaffold produce quantitatively distinct biological outcomes [2]. The 7-benzyloxy moiety further distinguishes this compound from non-7-substituted analogs, as shown by 7-benzyloxyindole's ability to inhibit Candida albicans biofilm formation at 0.02 mM (4.5 μg/mL), a property absent in unsubstituted indole [3].

  • 7-Benzyloxy cleavable handle absent in 7-unsubstituted analogs—may block downstream synthesis routes
  • 5-Chloro substitution influences electronic properties; even minor 3-position changes shift reported GI₅₀ values significantly
  • 7-Benzyloxy moiety confers biofilm inhibition context not seen with unsubstituted indole or fluconazole

Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate: Differentiating Evidence


Purity Specification & Analytical Documentation

This compound is supplied with a minimum purity specification of 95% (HPLC/GC) and is accompanied by batch-specific analytical documentation including NMR and HPLC, enabling direct integration into GLP workflows without additional purification .

Purity & Documentation
Data to verify
95%+ (HPLC/GC)
Supplier specification with batch NMR/HPLC
Confirm via in-house QC before regulated use
Quality Control Analytical Chemistry Synthetic Intermediate

Antifungal Biofilm Inhibition of 7-Benzyloxyindole

The 7-benzyloxy moiety present in this compound has been demonstrated to confer potent antibiofilm activity. In a head-to-head study, 7-benzyloxyindole at 0.02 mM (4.5 μg/mL) significantly reduced C. albicans biofilm formation, outperforming the clinical antifungal fluconazole in biofilm inhibition assays. Fluconazole, in contrast, showed no significant biofilm inhibition at comparable concentrations [1].

Biofilm inhibition (analog)
Class-level inference
7-Benzyloxyindole 0.02 mM vs fluconazole: no significant inhibition
Reported analog activity against C. albicans biofilm
May not transfer directly; validate with target compound
Antifungal Research Biofilm Inhibition Candida albicans

5-Chloro-Indole-2-Carboxylate as EGFR/BRAF Inhibitor Pharmacophore

5-Chloro-indole-2-carboxylate derivatives exhibit potent anticancer activity. Compounds 3a–e bearing the 5-chloro-indole-2-carboxylate core showed GI50 values of 29–78 nM against cancer cell lines and EGFR inhibition IC50 values of 68–89 nM. The most potent derivative (3e, m-piperidinyl) achieved an EGFR IC50 of 68 nM—1.2-fold more potent than erlotinib (IC50 = 80 nM) [1].

Kinase inhibition (class-level)
Class-level inference
5-Cl-indole-2-COOEt derivative EGFR IC₅₀ 68–89 nM (vs erlotinib 80 nM)
Supports kinase screening context; class-level pharmacophore
Potency may vary with substitution; requires validation
Anticancer Research Kinase Inhibition EGFR/BRAF

7-Benzyloxy as Cleavable Protecting Group

The 7-benzyloxy group serves as a cleavable protecting handle for the 7-hydroxyindole core, which is an established intermediate for PDE4 inhibitors and other bioactive molecules [1]. Debenzylation via transfer hydrogenolysis with ammonium formate and Pd/C yields the 5-hydroxyindole derivative—a method validated in drug synthesis databases [2]. In contrast, the non-7-substituted analog ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0) lacks this synthetic handle and cannot undergo analogous site-selective deprotection [3].

Cleavable protecting group
Head-to-head
7-Benzyloxy present vs 7-unsubstituted (CAS 4792-67-0) lacks handle
Enables 7-O-debenzylation to 7-hydroxyindole
Hydrogenolysis with Pd/C; comparator cannot undergo this
Synthetic Chemistry Protecting Group Strategy Indole Functionalization

Molecular Weight and Physicochemical Differentiation

This compound (MW 329.78) is significantly heavier than the unsubstituted ethyl 5-chloroindole-2-carboxylate (MW 223.66) [1] and the debenzylated analog (MW ~239), resulting in altered solubility, lipophilicity, and chromatographic retention behavior .

Molecular weight differentiation
Head-to-head
329.78 g/mol vs 223.66 g/mol (unsubstituted)
~47% mass increase alters solubility and retention
Affects solvent selection and ADME predictions
Physicochemical Characterization ADME Prediction Compound Handling

Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate: Research & Industrial Applications


Synthesis of 7-Hydroxyindole PDE4 Inhibitors

This compound provides a direct synthetic entry to 7-hydroxyindole derivatives used as PDE4 inhibitors. The 7-benzyloxy group can be cleaved via transfer hydrogenolysis (ammonium formate, Pd/C) to yield the corresponding 7-hydroxyindole intermediate—a validated precursor for PDE4-targeting molecules . Laboratories developing novel PDE4 inhibitors for inflammatory or respiratory indications will find this compound a more efficient starting material than synthesizing the 7-hydroxyindole core de novo. Selection of this compound over ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0) is specifically justified by the presence of the cleavable 7-protecting group [1].

Antifungal Antivirulence Against Candida Biofilms

The 7-benzyloxy substitution pattern confers potent inhibition of C. albicans biofilm and hyphal formation at 0.02 mM (4.5 μg/mL), a property that fluconazole lacks . Researchers investigating antivirulence strategies for fungal infections—particularly biofilm-associated infections on medical devices—can use this compound as a scaffold for further optimization of 7-benzyloxyindole-derived antifungal agents. Transcriptomic analysis shows downregulation of hypha/biofilm-related genes (ALS3, ECE1, HWP1, RBT1), providing a mechanistically defined starting point for medicinal chemistry programs .

Anticancer Discovery Targeting EGFR/BRAF

The 5-chloro-indole-2-carboxylate scaffold is a validated pharmacophore for EGFR and BRAF inhibition, with derivatives achieving EGFR IC50 values as low as 68 nM—1.2-fold more potent than erlotinib (IC50 = 80 nM) . This compound offers an unsubstituted 3-position on the indole ring, enabling diversification via electrophilic substitution or cross-coupling to generate novel analogs with potentially improved potency or selectivity profiles. Medicinal chemistry groups pursuing kinase inhibitors for oncology applications should prioritize this scaffold over non-chlorinated or non-2-carboxylate indole derivatives based on the documented nanomolar-range antiproliferative activity (GI50 = 29–78 nM) .

Analytical Method Development & QC Reference Standard

With documented purity specifications of 95%+ and availability of batch-specific analytical data (NMR, HPLC, GC), this compound can serve as a reference standard for method development and quality control in analytical chemistry workflows . The distinct molecular weight (329.78 g/mol) and characteristic chromatographic retention profile differentiate it from simpler indole-2-carboxylate analogs, making it suitable as a system suitability standard for HPLC method validation in pharmaceutical QC environments [1].

Application
Selection Property
Validation Focus
Synthesis of 7-hydroxyindole PDE4 inhibitors
Cleavable 7-benzyloxy protecting group
Hydrogenolytic deprotection efficiency and product purity
Antifungal virulence screening studies
7-Benzyloxy-associated biofilm inhibition profile
C. albicans biofilm formation assay context
Kinase inhibitor discovery (EGFR/BRAF)
5-Chloro-indole-2-carboxylate pharmacophore scaffold
Kinase inhibition assay context; class-level scaffold validation
Analytical QC reference standard
Documented purity and batch-specific NMR/HPLC data
HPLC method reproducibility and retention time profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.